

A Technical Guide to the Metal Chelation Mechanism of Phytochelatin 3 (PC3)

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Compound of Interest

Compound Name: *Phytochelatin 3*

Cat. No.: *B1616652*

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Executive Summary

Phytochelatins (PCs) are a family of cysteine-rich, non-ribosomally synthesized peptides crucial for heavy metal detoxification in plants, algae, and some fungi.[1][2] With a general structure of (γ-glutamyl-cysteine)_n-glycine, where 'n' typically ranges from 2 to 5, these molecules play a central role in chelating toxic metal and metalloid ions, thereby mitigating their cellular damage. [1][3] This guide focuses specifically on **Phytochelatin 3** (PC3), a key oligomer with the structure (γ-Glu-Cys)₃-Gly, detailing its biosynthesis, the intricate mechanism of metal chelation, the stoichiometry of the resulting complexes, and the experimental methodologies used for its study. Understanding this mechanism is vital for advancements in phytoremediation, environmental science, and the development of novel chelation therapies.

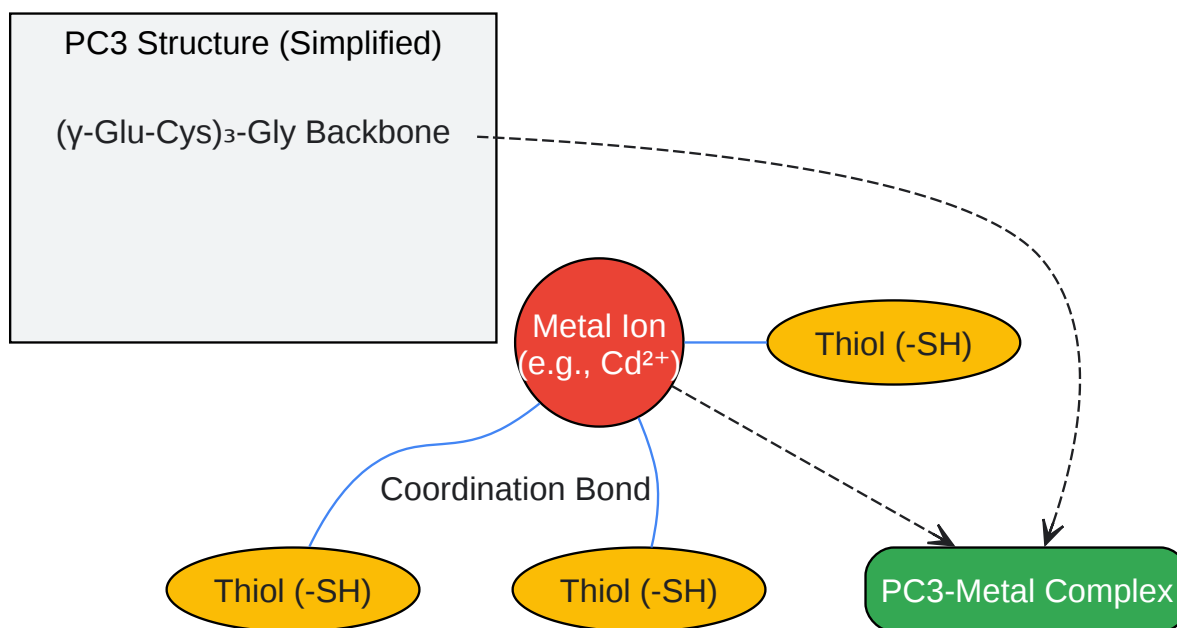
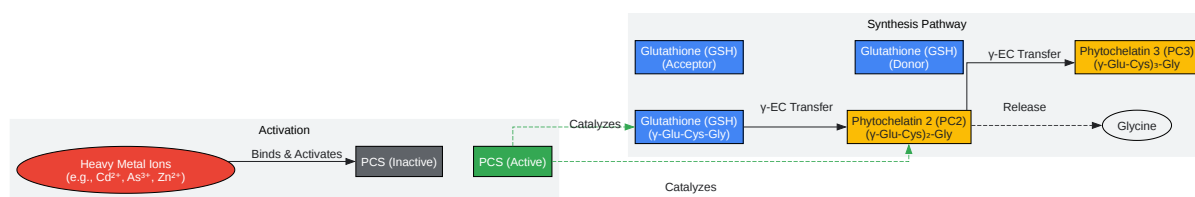
Biosynthesis of Phytochelatin 3

The synthesis of PC3 is not directly coded by a gene but is an enzymatic process catalyzed by the enzyme phytochelatin synthase (PCS), a γ-glutamylcysteine dipeptidyl transpeptidase.[4][5] The process is a direct response to the presence of heavy metal ions in the cytosol.

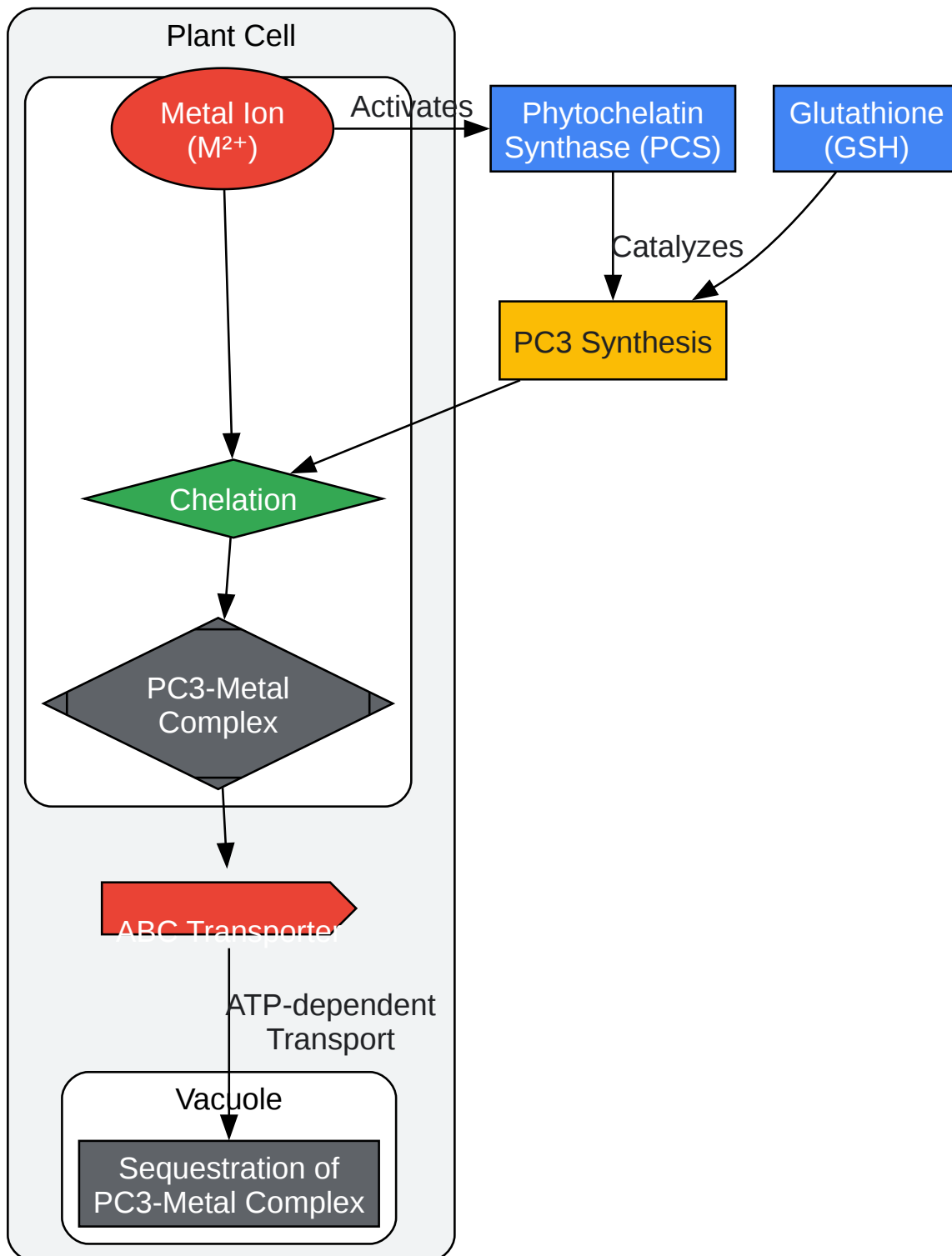
2.1 The Synthetic Pathway The synthesis begins with glutathione (GSH, γ-Glu-Cys-Gly), the ubiquitous tripeptide precursor.[6][7] In the presence of activating metal ions, PCS catalyzes the transfer of a γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an acceptor GSH molecule, forming PC2 ((γ-Glu-Cys)₂-Gly) and releasing a glycine molecule.[5][8] Subsequently, PCS can use PC2 as an acceptor, adding another γ-EC group from a new GSH

molecule to form PC3. This process can continue to form longer-chain PCs (PC4, PC5, etc.).[\[5\]](#)
[\[9\]](#)

2.2 Activation by Metal Ions PCS is a constitutively expressed enzyme that remains largely inactive until activated by metal(loid) ions.[\[5\]](#)[\[10\]](#) The enzyme's activity is triggered when these ions enter the cytoplasm. The reaction continues until the activating metal ions are chelated by the newly synthesized PCs, creating a self-regulating feedback loop.[\[5\]](#)[\[11\]](#) A wide range of metals can activate PCS, though with varying efficiency.



Cellular Workflow for Metal Detoxification

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